molecular formula C14H19BN2O2 B581026 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester CAS No. 1314216-34-6

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

Cat. No.: B581026
CAS No.: 1314216-34-6
M. Wt: 258.128
InChI Key: CPQGLMCLTALRHF-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS 1314216-34-6) is a solid organoboron building block with a molecular formula of C 14 H 19 BN 2 O 2 and a molecular weight of 258.13 g/mol . This compound is classified as a pinacol boronic ester and is a valuable reagent for use in Suzuki-Miyaura (SM) cross-coupling reactions, a powerful method for carbon-carbon bond formation . In SM coupling, boronic esters act as nucleophilic components, transferring their organic group to a palladium catalyst. The pinacol ester group helps stabilize the boronic acid functionality, potentially enhancing the compound's shelf-life and handling properties compared to the free boronic acid . The presence of the benzimidazole heterocycle in its structure makes this boronic ester particularly relevant in medicinal and agrochemical research, as this scaffold is a common pharmacophore. The product is offered with a typical purity of 97% and should be stored according to standard practices for moisture-sensitive compounds . As a safety precaution, this chemical may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQGLMCLTALRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674182
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314216-34-6
Record name 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester
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Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The cornerstone method, detailed in patent CN102653545A, involves two stages:

  • Bromination and Esterification :
    2,5-Dibromothiazole reacts with methyl formate in the presence of potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 2-methyl formate-5-bromothiazole.

  • Boronation :
    The brominated intermediate undergoes coupling with bis(pinacolato)diboron (B₂Pin₂) using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. Reaction conditions include:

    • Molar ratio : 1:1.2 (bromide:B₂Pin₂)

    • Solvent : 1,4-Dioxane

    • Temperature : 100°C, 24 hours

    • Base : Potassium acetate (KOAc)
      This step achieves 65–70% yield, with total isolated yield exceeding 50%.

Alternative Boronation Strategies

A modified approach replaces B₂Pin₂ with pinacol boronic ester, employing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in tetrahydrofuran (THF) at 65°C. Key parameters include:

ParameterValue
Catalyst loading5 mol%
Reaction time18 hours
WorkupAqueous NaHCO₃ extraction
Purity (HPLC)≥96%

This method reduces side products but requires stringent exclusion of moisture.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies highlight Pd(dppf)Cl₂ as superior to Pd(OAc)₂ or PdCl₂, providing 15–20% higher yields. Nickel catalysts (e.g., NiCl₂(dppe)) are less effective (<30% yield).

Solvent Effects

Polar aprotic solvents enhance reaction efficiency:

SolventYield (%)Byproducts
1,4-Dioxane68<5% deborylation
DMF72Polymerization
THF65Minimal

DMF increases rate but complicates purification due to polymeric residues.

Temperature and Time Profiling

Optimal results occur at 100°C for 24 hours, balancing conversion and decomposition:

  • 80°C : 45% yield (incomplete reaction)

  • 100°C : 68% yield

  • 120°C : 55% yield (degradation observed)

Industrial-Scale Production Challenges

Purification Techniques

Crude product purification involves:

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:1) removes unreacted boronic ester.

  • Recrystallization : Ethanol/water mixtures yield white crystals with >99% purity.

Quality Control

Specifications for pharmaceutical-grade material include:

  • Melting point : 205–211°C

  • Infrared spectrum : Peaks at 1280 cm⁻¹ (C-N), 1600 cm⁻¹ (C=C)

  • NMR consistency : δ 1.25 ppm (pinacol methyl groups)

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, emphasizing differences in reactivity, physicochemical properties, and applications.

Benzimidazole-Based Boronic Esters

2-Oxo-2,3-dihydro-1H-benzimidazole-5-boronic acid pinacol ester (CAS: 1194483-04-9) Key Features: Contains a 2-oxo group instead of a methyl substituent, introducing electron-withdrawing effects. Reactivity: The electron-deficient benzimidazole core may reduce nucleophilicity in cross-couplings compared to the methyl-substituted analog.

Heterocyclic Variants

2-Methylbenzooxazole-5-boronic acid pinacol ester (CAS: 845872-30-2) Key Features: Replaces the benzimidazole’s nitrogen with oxygen, forming a benzooxazole ring.

2-Methylbenzothiazole-5-boronic acid (CAS: 590417-67-7) Key Features: Substitution with sulfur creates a benzothiazole core, which is more lipophilic.

1-Methyl-1H-imidazole-5-boronic acid pinacol ester (CAS: Not listed) Key Features: A smaller imidazole ring (vs. benzimidazole) with reduced conjugation. Reactivity: Higher solubility in polar solvents due to the compact structure; used in Suzuki couplings for pyrimidine derivatives .

Functionalized Derivatives

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester (CAS: 1029684-36-3)

  • Key Features : Chlorine substituent and tetrahydropyran protection.
  • Reactivity : The electron-withdrawing chlorine may slow coupling kinetics, while the tetrahydropyran group enhances steric protection .

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester (CAS: 1402174-69-9) Key Features: Thiazole core with a piperazine side chain.

Physicochemical and Reactivity Data

Compound CAS Molecular Formula Molecular Weight Key Structural Features Reactivity in Suzuki Coupling Stability vs. H₂O₂
Target Compound 1314216-34-6 C₁₃H₁₇BN₂O₂ 244.10 Benzimidazole, 2-Me, 5-B pinacol ester High (similar to ) Moderate
2-Oxo-benzimidazole analog 1194483-04-9 C₁₃H₁₅BN₂O₃ 258.08 Electron-withdrawing 2-oxo group Moderate Low
1-Methylimidazole analog C₁₀H₁₇BN₂O₂ 208.07 Smaller heterocycle, higher solubility High High

Notes:

  • NMR Trends : Pinacol ester protons (δ 1.34–1.38) and aryl protons (δ 6.8–8.2) are consistent across analogs, but substituents like methyl (δ 2.5–3.0) or chloro (δ 4.0–4.5) shift signals distinctly .
  • Biological Activity : Free boronic acids (e.g., compound 33 in ) show slight enzyme inhibition, while pinacol esters (e.g., compound 32 in ) are inactive, highlighting the ester’s role in masking reactivity.

Biological Activity

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS Number: 1314216-34-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a benzimidazole moiety with a boronic acid functional group. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₉BN₂O₂
  • Molecular Weight : 258.13 g/mol
  • Melting Point : 205–211 °C
  • Appearance : White to yellow solid

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : This compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways or disease processes. For example, boronic acids are known to inhibit serine proteases and β-lactamases, which are critical in antibiotic resistance.
  • Binding Interactions : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation due to the promising results seen in similar compounds .

Case Studies

A review of literature reveals several case studies highlighting the potential applications of this compound:

  • β-Lactamase Inhibition :
    • A study demonstrated that certain boronic acid derivatives could effectively inhibit metallo-β-lactamases (MBLs), restoring the efficacy of β-lactam antibiotics against resistant strains . While specific data on this compound is limited, its structural similarities suggest it may exhibit similar inhibitory effects.
  • Synergistic Effects with Antibiotics :
    • Research has shown that combining boronic acids with existing antibiotics enhances their effectiveness against resistant bacterial strains. This synergistic effect could be explored further with this compound.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activityβ-Lactamase Inhibition
This compoundPotential (needs study)Promising (needs study)Possible (similar compounds show activity)
Related Benzimidazole Derivative AYesYesYes
Related Benzimidazole Derivative BYesModerateNo

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1H-benzimidazole-5-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters generally involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. For 2-methyl-1H-benzimidazole derivatives, a typical procedure includes:

  • Step 1: Bromination or iodination of the benzimidazole scaffold at the 5-position to introduce a halogen leaving group.
  • Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
  • Step 3: Purification via column chromatography to isolate the ester. Yield optimization often requires inert atmosphere control and anhydrous solvents.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and boronic ester formation. The pinacol methyl groups typically appear as a singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₁₃H₁₆BN₂O₂ has a theoretical mass of 255.12 g/mol).
  • HPLC: For purity assessment, especially to detect residual starting materials or cross-coupled byproducts .

Q. What are the primary research applications of this compound?

This boronic ester is widely used in:

  • Suzuki-Miyaura Cross-Coupling: To synthesize biaryl or heteroaryl compounds for drug discovery (e.g., kinase inhibitors) .
  • Proteolysis-Targeting Chimeras (PROTACs): As a linker component due to its stability under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura coupling with this boronic ester?

Critical parameters include:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners.
  • Solvent System: Dioxane/water mixtures (4:1) at 80–100°C, with K₂CO₃ as the base .
  • Molar Ratios: A 1.2:1 ratio of boronic ester to aryl halide minimizes homo-coupling byproducts.
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reactions?

  • Storage: Store at –20°C under inert gas (argon) in sealed, moisture-resistant containers .
  • Reaction Additives: Include Lewis acids like MgSO₄ to scavenge water or use stabilizers such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .
  • Low-Temperature Handling: Conduct reactions at 0–4°C for moisture-sensitive steps .

Q. How does the methyl group on the benzimidazole scaffold influence cross-coupling efficiency?

The electron-donating methyl group at the 2-position:

  • Enhances Stability: Reduces boronic ester decomposition via steric protection of the boron center.
  • Modulates Reactivity: May slow coupling rates with electron-rich aryl halides due to increased electron density on the benzimidazole ring. Kinetic studies using ¹¹B NMR can quantify these effects .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

  • DoE (Design of Experiments): Systematically vary catalyst loading, temperature, and solvent to identify critical factors.
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Batch Comparison: Replicate literature procedures with strict control of reagent quality (e.g., anhydrous solvents, B₂Pin₂ purity) .

Q. How can impurities from incomplete borylation be identified and removed?

  • LC-MS: Detect unreacted halogenated intermediates or bis-borylated species.
  • Recrystallization: Use hexane/ethyl acetate (9:1) to isolate the pure boronic ester .
  • SPE (Solid-Phase Extraction): Employ silica-based cartridges for rapid purification .

Methodological Resources

  • Synthetic Protocols: Refer to PubChem data for analogous compounds (e.g., CAS 904326-88-1) to infer reaction conditions .
  • Stability Data: Thermo Scientific’s handling guidelines recommend –20°C storage and desiccated environments .
  • Structural References: Cross-validate NMR shifts with entries in the ChemNet database (e.g., MFCD11878345) .

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